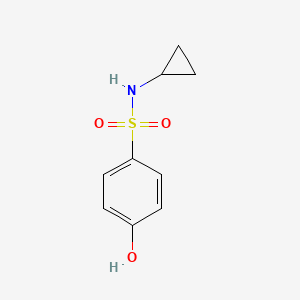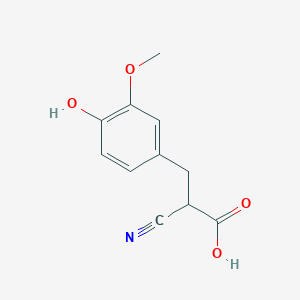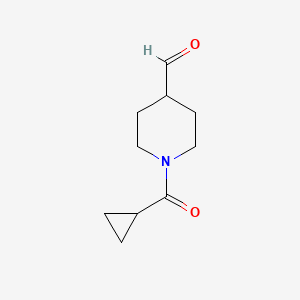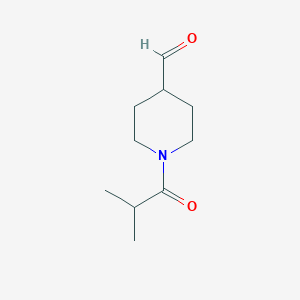![molecular formula C13H12ClNO2S B3080201 4-[(4-Chlorophenyl)methanesulfonyl]aniline CAS No. 108246-72-6](/img/structure/B3080201.png)
4-[(4-Chlorophenyl)methanesulfonyl]aniline
Übersicht
Beschreibung
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is a chemical compound that is derived from methanesulfonyl chloride and 4-chlorophenyl . It is used in various chemical reactions due to its reactivity .
Synthesis Analysis
The synthesis of “4-[(4-Chlorophenyl)methanesulfonyl]aniline” involves the reaction of methanesulfonyl chloride with 4-chlorophenyl . This reaction is facilitated by a non-nucleophilic base .Molecular Structure Analysis
The molecular structure of “4-[(4-Chlorophenyl)methanesulfonyl]aniline” is represented by the formula C7H6Cl2O2S . It has a molecular weight of 225.09 .Chemical Reactions Analysis
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is highly reactive and is used in various chemical reactions. It is an electrophile, functioning as a source of the “CH3SO2+” synthon .Physical And Chemical Properties Analysis
“4-[(4-Chlorophenyl)methanesulfonyl]aniline” is a solid substance with a melting point of 93-97 °C . Its molecular formula is C7H6Cl2O2S .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
(4-Chlorophenyl)methanesulfonyl chloride: serves as a valuable building block in organic synthesis. Researchers utilize it to introduce the sulfonyl group into molecules. In medicinal chemistry, this compound plays a crucial role in designing and synthesizing bioactive compounds. For instance, it can be used to create sulfonamide derivatives, which exhibit antimicrobial, antiviral, and antitumor properties .
Peptide and Protein Modification
The sulfonyl chloride functionality in this compound allows for selective modification of amino acids, peptides, and proteins. Researchers use it to introduce sulfonamide linkages, which can stabilize protein structures or serve as protease inhibitors. Additionally, it aids in site-specific labeling and cross-linking studies .
Polymer Chemistry
In polymer science, (4-Chlorophenyl)methanesulfonyl chloride participates in the synthesis of functional polymers. It can be incorporated into polymer backbones or used as a reactive end group for post-polymerization modifications. Applications include drug delivery systems, surface coatings, and responsive materials .
Materials Science and Surface Modification
Researchers employ this compound to modify surfaces and enhance material properties. By reacting with nucleophiles (such as amines or thiols), it forms stable sulfonamide or sulfonate linkages. These modified surfaces find applications in sensors, membranes, and catalysis .
Agrochemicals and Pesticides
The sulfonyl chloride group in (4-Chlorophenyl)methanesulfonyl chloride can be transformed into other functional groups. Agrochemical companies use it to synthesize herbicides, fungicides, and insecticides. These compounds play a vital role in crop protection and pest management .
Analytical Chemistry
This compound serves as a derivatization reagent in analytical methods. It can selectively react with specific functional groups (e.g., amines) to enhance detectability or improve chromatographic separation. Researchers use it in gas chromatography (GC) and liquid chromatography (LC) analyses .
Wirkmechanismus
Target of Action
It’s known that sulfonyl chloride compounds like methanesulfonyl chloride are highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids.
Mode of Action
Based on the reactivity of similar compounds, it’s likely that it acts as an electrophile, reacting with nucleophilic groups in biological targets . This can lead to changes in the structure and function of these targets, potentially altering cellular processes.
Biochemical Pathways
Similar compounds are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Similar sulfonyl chloride compounds are known to be reactive and may be rapidly metabolized in the body . This could potentially impact the bioavailability of the compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-11-3-1-10(2-4-11)9-18(16,17)13-7-5-12(15)6-8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEASIMQFJQFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080210.png)

![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)
![2,4,6-Trichloro-5-[(trifluoromethyl)sulfanyl]pyrimidine](/img/structure/B3080230.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)